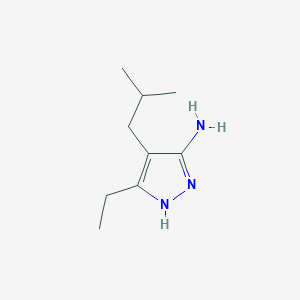3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17838836
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 5-ethyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-8-7(5-6(2)3)9(10)12-11-8/h6H,4-5H2,1-3H3,(H3,10,11,12) |
| Standard InChI Key | ZUTADJMCHLGSNT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=NN1)N)CC(C)C |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine reflects its substituent arrangement (Fig. 1). The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Key features include:
-
3-position: Ethyl group (-CH₂CH₃)
-
4-position: 2-methylpropyl (isobutyl) group (-CH₂CH(CH₃)₂)
-
5-position: Primary amine (-NH₂)
Molecular Formula: C₉H₁₇N₃
Molar Mass: 167.25 g/mol (calculated)
CAS Registry: No specific CAS entry was identified for this exact structure, but the analog 3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine (CAS 1311416-79-1) shares a similar framework with a methyl group instead of ethyl at the 3-position .
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis for 3-ethyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is documented, methodologies for analogous pyrazoles suggest feasible pathways:
Pathway 1: Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
A common pyrazole synthesis involves reacting hydrazine derivatives with 1,3-diketones or alkynones. For example:
-
Diethyl butynedioate and ethylhydrazine could undergo cyclization to form the pyrazole core .
-
Subsequent functionalization via alkylation or nucleophilic substitution introduces the ethyl and isobutyl groups.
Pathway 2: Bromination and Amination
Adapting a patent method for 5-bromo-1-methyl-1H-pyrazol-3-amine :
-
Start with ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
-
Substitute hydroxy with bromine using POBr₃, then replace bromine with an amine group.
-
Modify the protocol to incorporate ethyl and isobutyl substituents.
Critical Challenges:
-
Steric hindrance from the bulky isobutyl group may reduce reaction yields.
-
Regioselectivity must be controlled to ensure proper substituent placement.
Physicochemical Properties
Predicted Properties
Using the methyl analog (CAS 1311416-79-1) as a reference :
-
Solubility: Likely low in water due to hydrophobic isobutyl and ethyl groups; soluble in organic solvents (e.g., ethanol, DMSO).
-
Melting Point: Estimated 80–100°C (methyl analog: 95–105°C).
-
Stability: Stable under ambient conditions but may degrade under strong acids/bases.
Spectroscopic Data
-
IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹).
-
NMR:
-
¹H NMR: δ 1.2–1.4 (ethyl CH₃), δ 1.6–1.8 (isobutyl CH(CH₃)₂), δ 6.2 (pyrazole C-H).
-
¹³C NMR: δ 12–15 (ethyl CH₃), δ 20–25 (isobutyl CH₃), δ 140–150 (pyrazole carbons).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume